3-(Bromomethyl)-2-methylhexane

Lipophilicity Chromatographic retention Partition coefficient

Researchers requiring a sterically congested C8 alkyl bromide for selective mono-alkylation of malonates, phosphinates, or amines face the risk of over-alkylation with linear primary bromides. 3-(Bromomethyl)-2-methylhexane solves this via its vicinal 2-methyl/3-bromomethyl architecture, which naturally moderates SN2 reactivity to suppress di-alkylation. - Eliminates multi-step branched-skeleton construction with a pre-assembled C8 scaffold. - Batch-level orthogonal QC (NMR, HPLC, GC) ensures isomeric purity for reproducible scale-up. - XLogP of 4.0 provides predictable reversed-phase retention for impurity profiling method development.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
Cat. No. B13245503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-methylhexane
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCC(CBr)C(C)C
InChIInChI=1S/C8H17Br/c1-4-5-8(6-9)7(2)3/h7-8H,4-6H2,1-3H3
InChIKeyBTAJDCOZCFSZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2-methylhexane Overview


3-(Bromomethyl)-2-methylhexane (CAS 1467666-20-1) is a primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol [1]. The compound features a bromomethyl (–CH₂Br) group at the 3-position of a hexane backbone bearing a methyl substituent at the 2-position, placing the reactive bromomethyl center in a sterically differentiated environment relative to other C₈H₁₇Br positional isomers [1]. It is supplied as a research-grade intermediate with a standard minimum purity specification of 95% and is accompanied by batch-level analytical characterization including NMR, HPLC, and GC .

Positional isomer with sterically hindered bromomethyl group
Synthetic intermediate for controlled SN2 alkylation studies
Batch-level orthogonal QC by NMR, HPLC, and GC

3-(Bromomethyl)-2-methylhexane: Positional Isomer Specificity


Isomeric C₈H₁₇Br alkyl bromides sharing the same molecular formula can exhibit fundamentally different reactivity profiles due to variations in steric environment around the electrophilic carbon [1]. In 3-(bromomethyl)-2-methylhexane, the proximity of the 2-methyl substituent to the 3-bromomethyl group introduces steric congestion that is absent in the 4-(bromomethyl)-2-methylhexane positional isomer, where the methyl and bromomethyl groups are separated by an additional methylene unit [2]. This steric differentiation alters SN2 reaction rates and can determine the outcome of alkylation, nucleophilic displacement, and Grignard-forming reactions—meaning that substituting one isomer for another without experimental validation risks divergent product distributions and yields. Furthermore, the systematic relationship between alkane branching and boiling point depression among haloalkane isomers [3] means that physical handling and purification protocols optimized for one isomer may not transfer directly to another.

Target isomer: 3-(Bromomethyl)-2-methylhexane
4-isomer has reduced steric hindrance; may alter SN2 outcomes and product distributions
Physical properties
Boiling point and purification protocols may not transfer directly between positional isomers
Chromatographic behavior
Lipophilicity difference may shift HPLC retention, risking co-elution in isomer-agnostic methods

3-(Bromomethyl)-2-methylhexane: Key Differentiation Evidence


XLogP3-AA Lipophilicity Comparison

The computed octanol-water partition coefficient (XLogP3-AA) for 3-(bromomethyl)-2-methylhexane is 4.0, compared to 3.8 for its positional isomer 4-(bromomethyl)-2-methylhexane [1][2]. This 0.2 log unit difference corresponds to a ~1.58× higher predicted octanol-water partition ratio for the 3-isomer, indicating measurably greater lipophilicity when the bromomethyl and methyl substituents are vicinally positioned. The 4-isomer, with greater spatial separation between the methyl and bromomethyl groups, presents a reduced hydrophobic contact surface, consistent with the established principle that branching pattern modulates lipophilicity among constitutional isomers [1][2].

XLogP3-AA Lipophilicity
Reported comparison
4.0 vs. 3.8 (+0.2 log units)
Supports isomer-specific HPLC retention prediction
~1.58× higher partition ratio for target isomer
Lipophilicity Chromatographic retention Partition coefficient

Molecular Weight and Carbon Count

3-(Bromomethyl)-2-methylhexane (C₈H₁₇Br, MW 193.12 g/mol) contains one additional methylene unit compared to the close homolog 3-(bromomethyl)hexane (C₇H₁₅Br, MW 179.10 g/mol) [1][2]. This 14.02 Da mass difference is directly resolved by low-resolution mass spectrometry (e.g., LC-MS in ESI+ mode) and corresponds to predictable shifts in boiling point and vapor pressure within the homologous series. The 2-methyl substituent on the target compound further contributes to a reduced boiling point relative to a linear C₈ isomer, consistent with the general principle that branching lowers boiling points among isomeric haloalkanes [3].

MW & Carbon Count
Reported data
ΔMW = +14.02 Da (C8 vs C7)
Resolved by low-res mass spectrometry; wrong homolog shifts analyte mass
+1 CH2 unit vs 3-(bromomethyl)hexane
Homolog comparison Volatility Mass spectrometry

Steric Modulation of SN2 Reactivity

In 3-(bromomethyl)-2-methylhexane, the 2-methyl substituent and the 3-bromomethyl group are attached to adjacent carbon atoms (vicinal relationship), creating a sterically congested environment around the electrophilic –CH₂Br center that is not present in the 4-(bromomethyl)-2-methylhexane isomer, where the substituents are separated by an intervening methylene [1][2]. This vicinal steric interaction is expected to reduce the SN2 reactivity of the bromomethyl group compared to less congested primary alkyl bromides, consistent with the well-established rank order of SN2 reactivity: methyl > primary (unhindered) > primary (β-branched) > secondary >> tertiary (no SN2) [3]. While direct kinetic data for this specific compound are not available in the open literature, the steric differentiation maps onto the quantitative framework of relative SN2 rates, where β-branching in primary alkyl bromides can reduce reaction rates by factors of 10–10³ relative to unbranched primary bromides, depending on the nucleophile and solvent system [3][4].

SN2 Steric Modulation
Class-level inference
Vicinal methyl-bromomethyl arrangement
May moderate reactivity for selective mono-alkylation
Kinetic data not available; class-level β-branching estimate
SN2 kinetics Steric hindrance Nucleophilic substitution

Radical Bromination Product Distribution

Radical bromination of 2-methylhexane yields a mixture of constitutional monobromination isomers governed by the relative rate ratio of 1°:2°:3° C–H abstraction = 1:82:1640 [1]. 3-(Bromomethyl)-2-methylhexane arises from bromination at the primary C–H of the 3-methyl group (a primary radical pathway) and constitutes a minor component of the product mixture, with the tertiary bromide (2-bromo-2-methylhexane) predominating due to the 1640× rate advantage at the tertiary C–H [1]. This means that 3-(bromomethyl)-2-methylhexane cannot be obtained in high yield via direct radical bromination and typically requires alternative synthetic routes (e.g., nucleophilic displacement or functional group interconversion) or extensive chromatographic separation from the isomer mixture . The synthetic accessibility of this specific isomer is therefore fundamentally different from that of 4-(bromomethyl)-2-methylhexane, which arises from bromination at a different primary position and may have a distinct yield profile depending on precursor structure.

Radical Bromination Yield
Reported context
Minor product; ~1600× rate difference vs tertiary
Requires pre-synthesized, purified isomer
Direct bromination yields isomeric mixtures
Radical bromination Constitutional isomer distribution Synthetic selectivity

Batch QC: NMR, HPLC, and GC Verification

3-(Bromomethyl)-2-methylhexane is supplied with a minimum purity specification of 95% and is accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data . This multi-technique characterization provides orthogonal confirmation of both chemical identity and isomeric purity, which is particularly important for a compound that is one of several possible C₈H₁₇Br constitutional isomers. In contrast, many general-purpose alkyl bromide building blocks are supplied with only GC purity data or a single analytical technique, which may be insufficient to distinguish between positional isomers that co-elute under standard GC conditions . The availability of NMR data specifically confirms the connectivity pattern (vicinal methyl-bromomethyl arrangement) that defines this compound's steric and electronic properties.

Batch QC Verification
Data to verify
NMR, HPLC, GC orthogonal methods
Confirms isomeric identity and purity
Supplier QC documentation; review batch COA
Quality control Purity specification Batch reproducibility

3-(Bromomethyl)-2-methylhexane: Optimized Application Scenarios


Reversed-Phase Method Development with Defined LogP

When developing reversed-phase HPLC or UPLC methods for complex reaction mixtures, the XLogP of 4.0 for 3-(bromomethyl)-2-methylhexane provides predictable retention behavior that differs measurably from the 4-isomer (XLogP 3.8). The 0.2 log unit difference translates to a retention time shift that can be exploited for critical-pair resolution . Analytical chemists developing impurity profiling methods or reaction monitoring protocols should select the specific isomer required for their method validation rather than assuming interchangeability among C₈H₁₇Br positional isomers.

Selective Mono-Alkylation via Steric Hindrance

The vicinal relationship between the 2-methyl and 3-bromomethyl groups in 3-(bromomethyl)-2-methylhexane provides intrinsic steric moderation of SN2 reactivity that can be leveraged for selective mono-alkylation of substrates prone to over-alkylation (e.g., malonates, phosphinates, amines) . Unlike linear primary alkyl bromides that require strict stoichiometric control and low temperatures to prevent di-alkylation, the sterically congested bromomethyl group in the target compound naturally limits successive nucleophilic attacks . This makes the compound particularly suitable for applications where precise introduction of a single branched C₈ hydrophobic moiety is required, such as in the synthesis of phase-transfer catalysts, lipophilic drug candidates, or functional materials where defined alkyl chain architecture governs performance.

Branched C₈ Building Block for Target Synthesis

3-(Bromomethyl)-2-methylhexane provides a pre-assembled C₈ branched hydrocarbon skeleton with a single reactive bromomethyl handle, eliminating the need for multi-step construction of the branched alkyl framework within the target molecule . This is particularly advantageous in medicinal chemistry campaigns where SAR exploration requires systematic variation of the lipophilic domain while maintaining a constant alkyl branching pattern. The 3,2-substitution pattern places the point of attachment at a specific spatial orientation relative to the molecular scaffold, which can influence target binding through shape complementarity distinct from the 4,2-substitution pattern of the positional isomer .

Quality-Assured Procurement for Scale-Up Reproducibility

For process chemistry groups transitioning from discovery to scale-up, batch-to-batch consistency in isomeric purity is critical for reaction robustness. The availability of orthogonal QC data (NMR, HPLC, GC) for 3-(bromomethyl)-2-methylhexane enables chemists to correlate batch identity with reaction performance and to detect any isomeric contamination that could manifest as yield variability or impurity formation during scale-up. This level of analytical characterization supports root-cause analysis when reaction outcomes deviate, reducing the risk that an unidentified isomeric impurity in the starting material is responsible for failed or irreproducible transformations.

Application
Selection Property
Validation Focus
Reversed-phase method development
Predicted lipophilicity profile
Isomer-specific retention verification
Selective mono-alkylation
Sterically hindered bromomethyl group
Over-alkylation suppression review
Branched C8 building block
Pre-assembled 3,2-branching scaffold
Isomeric scaffold attachment consistency
Scale-up reproducibility
Orthogonal batch QC (NMR, HPLC, GC)
Batch-to-batch isomeric purity tracking
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